1-(6-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)ethanone
Description
Properties
Molecular Formula |
C10H7F3N2O |
|---|---|
Molecular Weight |
228.17 g/mol |
IUPAC Name |
1-[6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]ethanone |
InChI |
InChI=1S/C10H7F3N2O/c1-6(16)8-4-14-9-3-2-7(5-15(8)9)10(11,12)13/h2-5H,1H3 |
InChI Key |
CNYGOHRBGNPMKX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN=C2N1C=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(6-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with 2-trifluoromethyl-5-bromopyridine.
Lithiation: The bromopyridine is treated with sec-butyllithium in diethyl ether at -78°C to form the corresponding lithium intermediate.
Addition of Acetamide: N,N-dimethylaminoacetamide is then added dropwise to the reaction mixture, resulting in the formation of the desired product.
Chemical Reactions Analysis
1-(6-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-(6-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential antimicrobial and antiviral properties.
Medicine: It is being investigated for its potential use in treating various diseases, including cancer and infectious diseases.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(6-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)ethanone involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, thereby modulating various biological pathways. For example, it may inhibit the activity of kinases or other signaling proteins, leading to altered cellular functions .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Table 1: Comparison of Imidazo[1,2-a]pyridine Derivatives
Key Observations :
- Trifluoromethyl Position: The target compound’s 6-CF₃ substitution contrasts with 3k’s 8-CF₃-phenyl group.
- Halogen vs.
- Acetyl Group Role : The acetyl group at position 3 is critical for derivatization into bioactive molecules, such as pyrazolines with STAT3 inhibitory activity in breast cancer cells .
Insights :
Pharmacological Potential
- Antitumor Applications : The acetyl group in the target compound’s intermediate () enabled synthesis of chalcones and pyrazolines, which inhibit STAT3 phosphorylation in cancer cells .
- Enzyme Inhibition : While the target compound lacks direct data, its analogs highlight the scaffold’s versatility in targeting enzymes like PLA2 and kinases .
Biological Activity
1-(6-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)ethanone is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound can be described by the following structural formula:
Antimicrobial Activity
Research indicates that derivatives of imidazo[1,2-a]pyridine, including this compound, exhibit significant antimicrobial properties. For instance, compounds in this class have shown effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values often in the low micromolar range.
| Compound | Target Pathogen | MIC (µg/mL) |
|---|---|---|
| 1 | Staphylococcus aureus | 3.12 |
| 2 | Escherichia coli | 12.5 |
Antiparasitic Activity
A study highlighted the compound's efficacy against Cryptosporidium species, which are responsible for gastrointestinal infections. The compound demonstrated an EC50 value of approximately 2.1 μM in vitro, indicating modest potency but significant potential for further optimization in drug development against parasitic infections .
Cardiotoxicity Concerns
Despite its promising biological activities, there are concerns regarding cardiotoxicity associated with the inhibition of the hERG ion channel. This aspect necessitates careful evaluation during the drug development process to balance efficacy and safety .
Structure-Activity Relationship (SAR)
The SAR studies have focused on modifying different regions of the imidazo[1,2-a]pyridine scaffold to enhance potency and selectivity. For example, alterations in the aryl tail and linker regions have resulted in derivatives with improved biological activity while minimizing off-target effects like cardiotoxicity.
Case Studies
- In Vivo Efficacy : In animal models of C. parvum infection, compounds similar to this compound displayed significant therapeutic effects, suggesting that modifications to the compound could lead to effective treatments for cryptosporidiosis .
- Comparative Analysis : A comparative study evaluated various imidazo[1,2-a]pyridine derivatives against standard antibiotics. The results indicated that certain modifications led to enhanced antimicrobial properties compared to traditional treatments .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(6-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)ethanone, and what key intermediates are involved?
- Methodological Answer : A validated approach involves bromination of a precursor compound, 1-[3-ethylsulfanyl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]ethanone, using HBr in acetic acid and Br₂. This generates 2-bromo-1-[3-ethylsulfanyl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]ethanone, a critical intermediate. Subsequent coupling with amino-pyrimidinone derivatives under microwave-assisted conditions (140°C, 4 hours) yields functionalized imidazo-pyrimidinone products .
Q. What safety precautions are essential when handling imidazo[1,2-a]pyridine derivatives during synthesis?
- Methodological Answer : Key precautions include:
- Avoiding inhalation of dust/particles by using fume hoods or well-ventilated areas.
- Wearing PPE (gloves, lab coats, eye protection) to prevent skin/eye contact (Category 2A/2 irritation risks).
- Storing compounds away from ignition sources and minimizing dust generation .
Q. How can the purity and identity of the synthesized compound be verified?
- Methodological Answer : Liquid chromatography-mass spectrometry (LC-MS) is routinely used to confirm molecular weight and purity (e.g., LC-MS: m/z 366.8 for brominated intermediates). Reversed-phase column chromatography further purifies crude products, with retention times (e.g., tR = 1.215 min) aiding in identity validation .
Advanced Research Questions
Q. How can researchers optimize the bromination step to improve yield and selectivity?
- Methodological Answer : Bromination efficiency depends on:
- Stoichiometric control : A 1:1 molar ratio of Br₂ to precursor ensures complete conversion without over-bromination.
- Reaction time : 4 hours at room temperature minimizes side reactions.
- Solvent choice : Acetic acid enhances solubility and stabilizes reactive intermediates .
Q. What strategies enable functionalization of the ethanone moiety for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Methylenation : Vanadyl acetylacetonate [VO(acac)₂] catalyzes coupling with dimethylacetamide (DMA) to form bis(imidazo[1,2-a]pyridin-3-yl)methanes, expanding structural diversity .
- Sulfonation : Oxidation of ethylsulfanyl groups with m-chloroperoxybenzoic acid (m-CPBA) introduces sulfonyl moieties, enhancing solubility and bioactivity .
Q. How can scale-up challenges be addressed for gram-scale synthesis?
- Methodological Answer : Microwave-assisted reactions (e.g., 140°C, 4 hours) are scalable, as demonstrated for related imidazo[1,2-a]pyridine derivatives. Optimized solvent volumes (e.g., 3 mL 1,4-dioxane per 100 mg substrate) and streamlined purification (reversed-phase chromatography) reduce losses during scale-up .
Q. How should researchers address contradictions in spectroscopic data during derivative characterization?
- Methodological Answer : Cross-validate using complementary techniques:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
